molecular formula C4H7NO3 B13953010 3-Nitrobutan-2-one CAS No. 13058-70-3

3-Nitrobutan-2-one

Cat. No.: B13953010
CAS No.: 13058-70-3
M. Wt: 117.10 g/mol
InChI Key: UBAAKWLZKDBMLA-UHFFFAOYSA-N
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Description

3-Nitrobutan-2-one is an organic compound characterized by the presence of a nitro group (-NO2) attached to a butanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Nitrobutan-2-one can be synthesized through several methods. One common approach involves the nitration of butan-2-one using nitric acid in the presence of sulfuric acid as a catalyst. The reaction typically proceeds under controlled temperature conditions to ensure the selective formation of the nitro compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of advanced catalysts and purification techniques ensures the production of high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 3-Nitrobutan-2-one undergoes several types of chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitro acids or other oxidized derivatives.

    Reduction: Reduction of the nitro group can yield amines or hydroxylamines, depending on the reaction conditions.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products:

    Oxidation: Nitro acids or nitro esters.

    Reduction: Amines or hydroxylamines.

    Substitution: Various substituted butanones depending on the nucleophile used.

Scientific Research Applications

3-Nitrobutan-2-one has diverse applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is used in studies involving enzyme inhibition and as a model compound for understanding nitro group reactivity in biological systems.

    Medicine: Research into potential pharmaceutical applications includes exploring its role as an intermediate in drug synthesis.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 3-nitrobutan-2-one involves its reactivity due to the presence of the nitro group. The nitro group is highly electron-withdrawing, making the compound susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the nitro group can be reduced, oxidized, or substituted to yield different products. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

    2-Nitropropane: Another nitroalkane with similar reactivity but different structural properties.

    Nitromethane: A simpler nitro compound used in various industrial applications.

    Nitroethane: Similar to nitromethane but with an additional carbon atom, affecting its reactivity and applications.

Uniqueness of 3-Nitrobutan-2-one: this compound is unique due to its specific structure, which combines the reactivity of the nitro group with the properties of a butanone backbone. This combination allows for a wide range of chemical transformations and applications, making it a valuable compound in both research and industrial settings.

Properties

IUPAC Name

3-nitrobutan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO3/c1-3(4(2)6)5(7)8/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBAAKWLZKDBMLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40500276, DTXSID20901040
Record name 3-Nitrobutan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40500276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NoName_89
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20901040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13058-70-3
Record name 3-Nitrobutan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40500276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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